molecular formula C16H12O B12800533 2,10b-dihydro-1H-fluoranthen-3-one CAS No. 38422-92-3

2,10b-dihydro-1H-fluoranthen-3-one

Cat. No.: B12800533
CAS No.: 38422-92-3
M. Wt: 220.26 g/mol
InChI Key: CQQSSIZQSZTBEW-UHFFFAOYSA-N
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Description

2,10b-dihydro-1H-fluoranthen-3-one, also known as 3(2H)-Fluoranthenone,1,10b-dihydro-, is an organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.266 g/mol . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a fluoranthene core with a ketone functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10b-dihydro-1H-fluoranthen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorenone derivatives, which undergo cyclization in the presence of catalysts such as aluminum chloride . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and efficiency, often employing continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2,10b-dihydro-1H-fluoranthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoranthene-3,4-dione, while reduction can produce 3-hydroxyfluoranthene .

Scientific Research Applications

2,10b-dihydro-1H-fluoranthen-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,10b-dihydro-1H-fluoranthen-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include oxidative stress response and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: A parent compound with a similar polycyclic structure but lacking the ketone group.

    3-hydroxyfluoranthene: A reduced form of 2,10b-dihydro-1H-fluoranthen-3-one with a hydroxyl group instead of a ketone.

    Fluoranthene-3,4-dione: An oxidized derivative with two ketone groups.

Uniqueness

This compound is unique due to its specific structural features, including the ketone group at the 3-position. This functional group imparts distinct chemical reactivity and potential biological activity, differentiating it from other fluoranthene derivatives .

Properties

IUPAC Name

2,10b-dihydro-1H-fluoranthen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQSSIZQSZTBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC3=C2C1C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38422-92-3
Record name NSC 102065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038422923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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